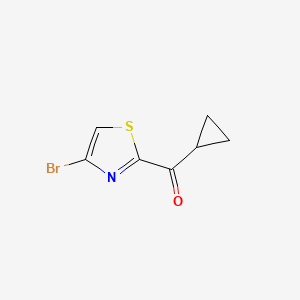
4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole is a chemical compound with the molecular formula C7H6BrNOS and a molecular weight of 232.10 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropane ring, and a thiazole ring, making it a unique and interesting molecule for various scientific applications.
准备方法
The synthesis of 4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole typically involves the reaction of cyclopropanecarbonyl chloride with 2-aminothiazole in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The cyclopropane ring can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of 4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved can vary based on the specific context of its use.
相似化合物的比较
4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative used in various chemical syntheses.
4-Methylthiazole: Known for its role in flavor and fragrance industries.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
属性
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNOS/c8-5-3-11-7(9-5)6(10)4-1-2-4/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXDEZOJJMCKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(cyclopropylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781072.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2781073.png)
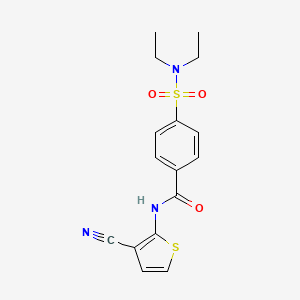
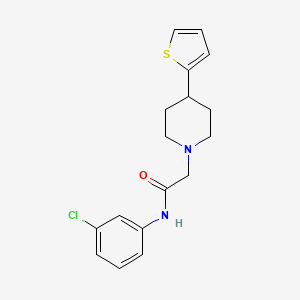
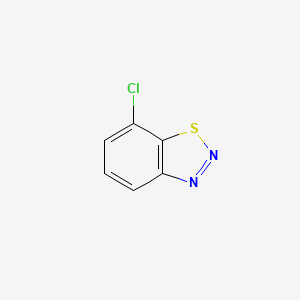
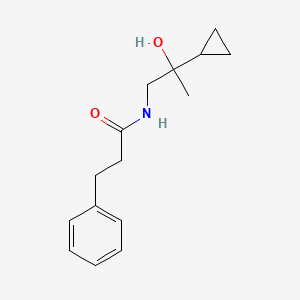
![4-Chloro-3-nitropyrazolo[1,5-a]pyrazine](/img/structure/B2781081.png)
![4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2781083.png)
![6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid](/img/structure/B2781084.png)
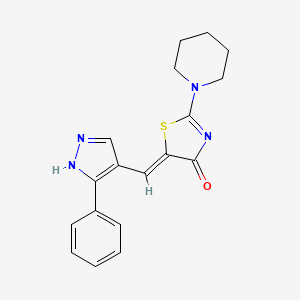
![1-Methyl-5-[(4-{5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carbonyl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2781087.png)
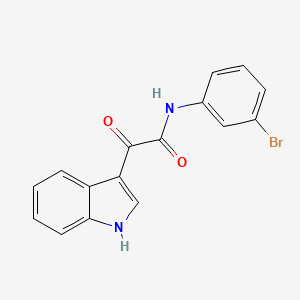
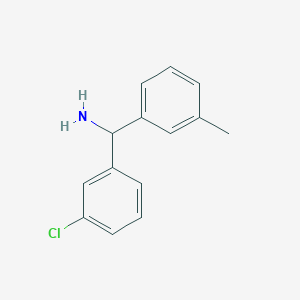
![3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2781095.png)
